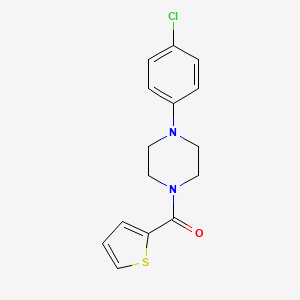
1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine, also known as TFMPP, is a psychoactive substance that belongs to the class of piperazine derivatives. TFMPP has been used as a recreational drug due to its hallucinogenic and euphoric effects. However,
作用機序
1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine's mechanism of action involves its interaction with serotonin receptors in the brain. Specifically, 1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine acts as an agonist for the 5-HT1A and 5-HT2A receptors. Activation of these receptors leads to the release of neurotransmitters such as dopamine and norepinephrine, which contribute to the psychoactive effects of 1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine has been shown to induce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. Additionally, 1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine has been linked to alterations in mood, perception, and cognition. These effects are thought to be mediated by 1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine's interaction with serotonin receptors in the brain.
実験室実験の利点と制限
1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine's psychoactive effects make it a useful tool for studying the neurochemistry of the brain. However, its potential for abuse and toxicity limit its usefulness in laboratory experiments. Additionally, the variability in individual response to 1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine makes it difficult to draw general conclusions from studies involving this compound.
将来の方向性
As our understanding of the neurochemistry of the brain continues to evolve, 1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine may have potential therapeutic applications for conditions such as depression and anxiety. Additionally, further research is needed to fully understand 1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine's mechanism of action and its potential for abuse and toxicity.
Conclusion
In conclusion, 1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine is a psychoactive substance that has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. 1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine's interaction with serotonin receptors in the brain has been linked to its psychoactive effects, including its hallucinogenic and anxiogenic properties. While 1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine's potential for abuse and toxicity limit its usefulness in laboratory experiments, further research is needed to fully understand its potential therapeutic applications.
合成法
1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine can be synthesized through a multi-step process involving the reaction of 4-chloroaniline with 2-thiophenecarboxylic acid, followed by coupling with piperazine. The purity of the final product can be confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
科学的研究の応用
1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. 1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine acts as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. This receptor activity has been linked to the psychoactive effects of 1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine, including its hallucinogenic and anxiogenic properties.
特性
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c16-12-3-5-13(6-4-12)17-7-9-18(10-8-17)15(19)14-2-1-11-20-14/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBMBXCETXYPEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641044 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[4-(4-Chloro-phenyl)-piperazin-1-yl]-thiophen-2-yl-methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(benzyloxy)phenyl]-2,2,2-trichloroacetamide](/img/structure/B5696552.png)
![1-butyryl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5696560.png)
![2-amino-8-(3,4-dimethoxyphenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one](/img/structure/B5696573.png)

![3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide](/img/structure/B5696580.png)
![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5696581.png)
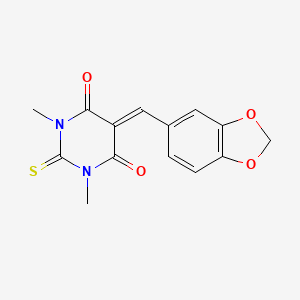
![6-(5-methyl-1H-pyrazol-3-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5696615.png)
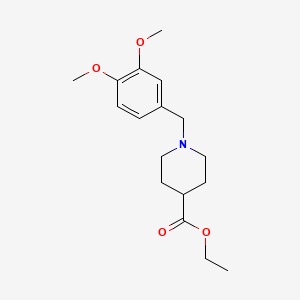
![2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B5696642.png)
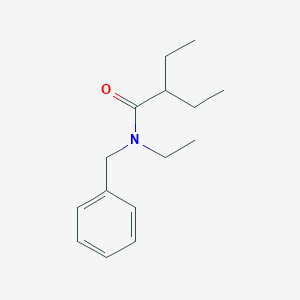
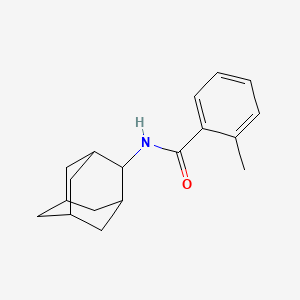
![N-benzyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5696660.png)
![N-(2-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5696676.png)